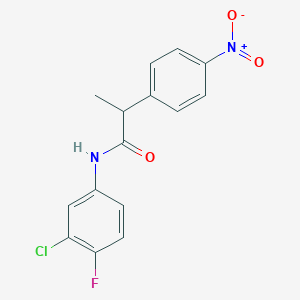
N-1-adamantyl-2-chloro-5-(methylthio)benzamide
Übersicht
Beschreibung
N-1-adamantyl-2-chloro-5-(methylthio)benzamide, also known as ACR16, is a novel compound that has gained significant attention in the field of neuroscience. ACR16 is a potent and selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor that has been implicated in various neurological disorders. ACR16 has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and obesity.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-2-chloro-5-(methylthio)benzamide is through its selective antagonism of the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and has been implicated in various neurological disorders. By blocking the 5-HT6 receptor, this compound modulates the activity of various neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various neurological disorders. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In schizophrenia, this compound has been shown to reduce the activity of the dopaminergic system, which is hyperactive in the disease. In obesity, this compound has been shown to reduce food intake and body weight through its effect on the hypothalamus, which regulates appetite and energy balance.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-2-chloro-5-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor. However, this compound also has several limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for the study of N-1-adamantyl-2-chloro-5-(methylthio)benzamide. One potential direction is the development of more potent and selective 5-HT6 receptor antagonists for the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders should be explored.
Conclusion
In conclusion, this compound is a novel compound that has significant potential for the treatment of various neurological disorders. Its selective antagonism of the 5-HT6 receptor makes it a promising candidate for the development of new drugs for these disorders. However, further research is needed to fully understand the mechanism of action and potential long-term effects of this compound.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-2-chloro-5-(methylthio)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory in animal models. In schizophrenia, this compound has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In obesity, this compound has been shown to reduce food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNOS/c1-22-14-2-3-16(19)15(7-14)17(21)20-18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYRUSWMRFNIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4077658.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate](/img/structure/B4077662.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077673.png)

![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077685.png)
![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)
![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4077701.png)
![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4077737.png)
![1-[3-(4-fluorophenoxy)propyl]piperazine oxalate](/img/structure/B4077742.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate](/img/structure/B4077746.png)

